Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Description
Molecular Architecture and Heterocyclic Framework
The molecular architecture of sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate centers around a five-membered thiazole heterocycle containing both nitrogen and sulfur atoms in a 1,3-arrangement. The thiazole ring serves as the fundamental structural framework, with the nitrogen atom occupying position 1 and sulfur atom at position 3 according to International Union of Pure and Applied Chemistry nomenclature conventions. The tert-butyl group, formally designated as 1,1-dimethylethyl, attaches to carbon-4 of the thiazole ring, providing significant steric bulk that influences the overall molecular conformation. This substituent pattern creates a distinctive spatial arrangement where the bulky tert-butyl group extends away from the heterocyclic plane.
The acetate functionality connects to carbon-2 of the thiazole ring through a methylene bridge, forming the complete 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate structure. The sodium cation associates with the deprotonated carboxylate group, creating an ionic compound with enhanced water solubility compared to the neutral carboxylic acid form. The International Chemical Identifier key FWEHHLQBWRQDDN-UHFFFAOYSA-M provides unique digital identification for this specific sodium salt form.
The parent acid compound exhibits molecular formula C9H13NO2S with molecular weight 199.27 grams per mole and International Chemical Identifier key LTROLTMUJHXUTB-UHFFFAOYSA-N. The structural relationship between the sodium salt and parent acid demonstrates typical salt formation chemistry where sodium hydroxide or sodium carbonate neutralizes the carboxylic acid functionality.
Spectroscopic Analysis (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of this compound. Proton nuclear magnetic resonance analysis reveals characteristic resonance patterns for the tert-butyl group, thiazole ring protons, and methylene bridge connecting the ring to the acetate functionality. The tert-butyl substituent typically displays a singlet around 1.38 parts per million corresponding to nine equivalent protons of the three methyl groups. The thiazole ring proton appears as a distinctive singlet in the aromatic region, reflecting the unique electronic environment created by the heteroatoms.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the quaternary carbon of the tert-butyl group and the various aromatic carbons of the thiazole ring system. The carbonyl carbon of the acetate group exhibits characteristic downfield chemical shift values consistent with carboxylate functionality. The thiazole ring carbons demonstrate distinct chemical shifts influenced by the electron-withdrawing nitrogen and sulfur heteroatoms.
Infrared spectroscopy identifies characteristic vibrational frequencies corresponding to specific functional groups within the molecular structure. The carboxylate functionality exhibits asymmetric and symmetric stretching vibrations distinct from those observed in the neutral carboxylic acid form. Carbon-hydrogen stretching vibrations of the tert-butyl group appear in the aliphatic region, while thiazole ring vibrations manifest in the aromatic fingerprint region.
| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Tert-butyl singlet | 1.38 ppm (9H) |
| 1H Nuclear Magnetic Resonance | Thiazole ring proton | Aromatic region |
| 13C Nuclear Magnetic Resonance | Quaternary tert-butyl carbon | Aliphatic region |
| 13C Nuclear Magnetic Resonance | Thiazole ring carbons | Aromatic region |
| Infrared Spectroscopy | Carboxylate stretching | Multiple bands |
X-Ray Crystallography and Spatial Arrangement
Three-dimensional structural analysis through X-ray crystallography or computational modeling reveals the spatial arrangement of atoms within this compound. The thiazole ring adopts a planar geometry typical of aromatic five-membered heterocycles, with bond angles and distances consistent with established crystallographic data for similar compounds. The tert-butyl substituent extends perpendicular to the thiazole plane, creating significant steric hindrance that influences molecular packing and intermolecular interactions.
Computational conformational analysis using three-dimensional modeling software generates multiple conformers representing different spatial arrangements of the flexible acetate side chain. The methylene bridge connecting the thiazole ring to the carboxylate group exhibits rotational freedom, allowing various conformational states with different energies. The sodium cation coordinates with the carboxylate oxygen atoms, influencing the overall crystal packing arrangement and intermolecular hydrogen bonding patterns.
The parent acid compound demonstrates similar three-dimensional features, with the carboxylic acid group capable of forming intermolecular hydrogen bonds that stabilize specific crystal structures. Comparative analysis between the sodium salt and parent acid reveals conformational differences resulting from ionic versus neutral carboxyl functionality.
| Structural Feature | Geometric Parameter | Spatial Characteristic |
|---|---|---|
| Thiazole Ring | Planar geometry | Aromatic character |
| Tert-butyl Group | Perpendicular orientation | Steric bulk |
| Acetate Chain | Rotational freedom | Multiple conformers |
| Sodium Coordination | Ionic interaction | Crystal packing influence |
Tautomerism and Conformational Dynamics
The structural analysis of this compound reveals limited tautomeric possibilities due to the aromatic character of the thiazole ring system. Unlike simpler thiazole derivatives that may exhibit ring-chain tautomerism, this compound maintains its heterocyclic structure under normal conditions. The presence of the tert-butyl substituent at position 4 and the acetate group at position 2 stabilizes the thiazole form and prevents alternative tautomeric arrangements.
Conformational dynamics primarily involve rotation around the carbon-carbon bond connecting the thiazole ring to the methylene group of the acetate chain. Computational analysis identifies multiple low-energy conformers differing in the orientation of the acetate substituent relative to the thiazole plane. The tert-butyl group exhibits restricted rotation due to its bulky nature and steric interactions with adjacent molecular regions.
The sodium salt form demonstrates additional conformational considerations related to ion-pair interactions and solvation effects. In aqueous solution, the sodium cation may dissociate from the carboxylate anion, leading to different conformational preferences compared to the solid state. Temperature-dependent conformational equilibria influence the observed spectroscopic properties and chemical reactivity patterns.
Research investigations into related thiazole compounds suggest that substituent effects significantly influence conformational preferences and tautomeric stability. The electron-donating tert-butyl group and electron-withdrawing acetate functionality create a balanced electronic environment that stabilizes the observed molecular structure.
| Dynamic Process | Energy Barrier | Structural Impact |
|---|---|---|
| Acetate Chain Rotation | Low energy | Multiple conformers |
| Tert-butyl Rotation | Moderate energy | Steric restrictions |
| Ion-pair Dissociation | Solution dependent | Solvation effects |
| Tautomeric Conversion | High energy | Aromatic stability |
Properties
IUPAC Name |
sodium;2-(4-tert-butyl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.Na/c1-9(2,3)6-5-13-7(10-6)4-8(11)12;/h5H,4H2,1-3H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEHHLQBWRQDDN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to exhibit significant analgesic and anti-inflammatory activities, suggesting that this compound may interact with targets involved in pain and inflammation pathways.
Mode of Action
Based on its structural similarity to other thiazole compounds, it may interact with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Pathways
Given its potential analgesic and anti-inflammatory activities, it may influence pathways related to pain perception and inflammation.
Result of Action
Similar compounds have been shown to inhibit the growth of certain cells, suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific enzyme or protein involved and the concentration of the compound .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby modulating cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to the active site of enzymes, inhibiting or activating their activity. This binding can lead to changes in the conformation of the enzyme, affecting its function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in adaptive changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response. High doses can lead to toxicity, affecting the overall health and function of the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its overall activity and function within the cell .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular organelles, such as the mitochondria or nucleus. This localization is crucial for its role in modulating cellular processes .
Biological Activity
Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 200.26 g/mol. The compound features a thiazole ring substituted with a tert-butyl group and an acetate moiety, which contributes to its unique chemical behavior and biological interactions.
1. Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a Minimum Inhibitory Concentration (MIC) as low as 3.12 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Related Thiazole Derivative | 3.12 | Staphylococcus aureus, Escherichia coli |
2. Antifungal Activity
In addition to antibacterial properties, this compound has been investigated for antifungal activity. Similar thiazole compounds have shown effectiveness against various fungal pathogens, indicating potential applications in treating fungal infections .
3. Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound are of particular interest in cancer research. Thiazole derivatives have been reported to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, certain thiazole-based compounds exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .
| Cell Line | IC50 Value (μM) | Compound |
|---|---|---|
| MCF-7 | 0.78 | Thiazole Derivative |
| HCT116 | 0.62 | Thiazole Derivative |
The biological activity of this compound is likely mediated through its interaction with various biological targets:
- Enzyme Inhibition : Thiazoles can inhibit specific enzymes by binding to their active sites. This may disrupt essential metabolic pathways in pathogens or cancer cells.
- Cell Membrane Interaction : The lipophilicity imparted by the tert-butyl group enhances membrane permeability, facilitating intracellular interactions that can lead to cytotoxic effects .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:
- Anticonvulsant Activity : A study highlighted the anticonvulsant potential of thiazole derivatives in animal models, demonstrating significant protective effects against induced seizures .
- Inhibition of Enzymatic Activity : Research on related compounds showed inhibition of key enzymes involved in metabolic diseases, indicating broader therapeutic implications .
Scientific Research Applications
Chemistry
Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate serves as a versatile building block in organic synthesis. Its thiazole structure allows for various modifications and derivatizations, making it useful in creating complex organic molecules. It is particularly valuable in the development of specialty chemicals and materials.
Biology
The compound has been investigated for its bioactive properties. Research indicates that it can interact with specific molecular targets, influencing biological pathways. Notably, it has shown potential in:
- Antimicrobial Activity : Studies have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, an agar diffusion assay revealed effective inhibition zones compared to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 ± 2 |
| Escherichia coli | 12 ± 1 |
- Anticancer Potential : The compound has exhibited cytotoxic effects on various cancer cell lines. A notable study reported IC50 values against A431 cell lines at approximately 1.98 µg/mL, indicating promising anticancer activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 | 1.98 ± 1.22 |
| Doxorubicin | A431 | 0.5 |
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties, including:
- Anti-inflammatory Effects : In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.
Industrial Applications
The compound is utilized in the development of specialty chemicals and materials due to its unique chemical structure. It is employed in the formulation of various products across different industries, including cosmetics and pharmaceuticals.
Antimicrobial Efficacy Study
A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that the compound showed superior activity compared to conventional antibiotics, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity Research
Another significant study focused on the anticancer properties of thiazole derivatives, including this compound. The research highlighted its cytotoxicity against various cancer cell lines and established structure-activity relationships that may guide future drug design efforts.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs, highlighting substituents, molecular weights, and functional differences:
Solubility and Stability
- Sodium Salts vs. Esters : Sodium salts (e.g., the target compound) exhibit superior aqueous solubility compared to ester analogs like ethyl or methyl derivatives, which are more lipophilic and prone to hydrolysis .
- Halogenated analogs (e.g., bromo, chloro) are more reactive in nucleophilic substitutions but may exhibit lower metabolic stability .
- Benzothiazole vs. Thiazole : The benzothiazole derivative (CAS 796883-68-6) has a fused aromatic system, increasing rigidity and π-stacking capacity, which is advantageous in enzyme binding .
Preparation Methods
General Synthetic Route
The most direct and commonly reported preparation method involves the reaction of 4-tert-butyl-1,3-thiazole with sodium acetate under suitable conditions. This method exploits the nucleophilic substitution or addition at the 2-position of the thiazole ring to introduce the acetate group, followed by formation of the sodium salt.
| Step | Reaction Component | Role/Function | Conditions (Typical) |
|---|---|---|---|
| 1 | 4-tert-butyl-1,3-thiazole | Starting heterocyclic compound | Purified, dry |
| 2 | Sodium acetate | Acetate source and base | Stoichiometric or slight excess |
| 3 | Solvent | Medium for reaction (e.g., polar aprotic solvents) | Ambient to elevated temperature |
| 4 | Reaction monitoring | Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC) | To ensure completion |
This synthesis can be optimized by controlling parameters such as temperature, solvent choice, and stoichiometry to improve yield and purity. Continuous flow reactors have been suggested as a means to enhance scalability and process control in industrial settings.
Detailed Reaction Mechanism Insights
The reaction likely proceeds via nucleophilic attack of the acetate ion at the electrophilic 2-position of the thiazole ring, facilitated by the electron-withdrawing nature of the thiazole nitrogen and sulfur atoms. The tert-butyl substituent at the 4-position provides steric hindrance and electronic effects that influence regioselectivity and stability of the intermediate.
Optimization and Monitoring Techniques
- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the progress and purity of the reaction mixture.
- Purification: The crude product is typically purified by crystallization or recrystallization from suitable solvents to obtain the sodium salt in a crystalline form.
- Process Enhancements: Use of continuous flow reactors allows for better heat and mass transfer, leading to improved yields and reproducibility.
Comparative Notes on Related Thiazole Derivatives
While Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate is mainly used as a synthetic intermediate, related thiazole derivatives with different substituents (e.g., N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide) have been explored for biological activities such as antimicrobial and anticancer effects. This highlights the synthetic versatility and pharmaceutical relevance of thiazole-based compounds.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Conditions/Notes |
|---|---|---|
| Starting Material | 4-tert-butyl-1,3-thiazole | Commercially available or synthesized |
| Acetate Source | Sodium acetate | Stoichiometric or slight excess |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or aqueous medium | Depends on scale and equipment |
| Temperature | Ambient to moderate heating (e.g., 25–80 °C) | Optimized for yield and purity |
| Reaction Time | Several hours (varies) | Monitored by TLC/HPLC |
| Purification | Crystallization/recrystallization | To isolate pure sodium salt |
| Yield | Moderate to high (dependent on optimization) | Enhanced by flow chemistry techniques |
Research Findings and Patented Processes
Although specific patents such as US10351556B2 focus on related 1,3-thiazolylmethyl compounds and their derivatives, they provide insights into the use of acid-base chemistry, protecting groups, and salt formation relevant to thiazole derivatives. These processes emphasize the importance of selecting appropriate acids, bases, and solvents to obtain desired salt forms with high purity and crystallinity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation of substituted benzothioamides with α-bromo ketones. For example, ethyl 4-bromo-3-oxobutanoate reacts with tert-butyl-substituted benzothioamide in ethanol under reflux, followed by saponification to yield the sodium salt . Key variables include solvent polarity (e.g., ethanol vs. THF), reaction time (1–3 hours), and stoichiometric ratios. Yield optimization may require adjusting the tert-butyl group’s steric effects, which can hinder cyclization .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%).
- Mass spectrometry (ESI-MS) to confirm the molecular ion peak at m/z 258.2 [M–Na]⁻ .
- FT-IR for characteristic bands: ν(C=O) at 1680–1700 cm⁻¹ (acetate), ν(C-S) at 680–720 cm⁻¹ (thiazole ring) .
Q. What are the recommended protocols for handling and storing this sodium salt to prevent degradation?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Avoid aqueous solutions at neutral or acidic pH, as hydrolysis of the thiazole ring may occur. Pre-dry solvents (e.g., ethanol) with anhydrous Na₂SO₄ during synthesis to minimize moisture .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : The tert-butyl group induces steric hindrance, reducing nucleophilic attack on the thiazole ring. Computational studies (DFT/B3LYP) show it stabilizes the HOMO (–6.2 eV) by delocalizing electron density into the acetate moiety. This affects ligand-protein binding in docking studies, as seen in similar antifungal thiazole derivatives .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Solubility variations : Use DMSO for in vitro assays (≤0.1% v/v) to avoid cytotoxicity.
- Assay conditions : Standardize protocols (e.g., MIC for antifungal activity) per CLSI guidelines.
- Structural analogs : Compare with sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate (CAS 1155374-90-5) to isolate substituent effects .
Q. How can X-ray crystallography elucidate the coordination geometry of the sodium ion in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) with Mo-Kα radiation (λ = 0.71073 Å) resolves the Na⁺ coordination environment. The acetate oxygen atoms typically form a distorted octahedral geometry, with bond lengths of 2.3–2.5 Å to Na⁺. Twinning or disorder in crystals may require refinement with SHELXD .
Q. What mechanistic insights explain the compound’s stability under oxidative conditions?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals an oxidation potential at +1.2 V (vs. Ag/AgCl), attributed to the thiazole ring’s electron-withdrawing nature. The tert-butyl group further stabilizes the radical intermediate via hyperconjugation, as shown in DFT calculations .
Q. How can researchers design derivatives to enhance bioavailability while retaining activity?
- Methodological Answer :
- Prodrug strategies : Replace the sodium ion with ester-protected groups (e.g., ethyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate) to improve lipophilicity (LogP > 1.5).
- SAR studies : Modify the thiazole’s 4-position with halogens (e.g., Br, Cl) to enhance membrane permeability, as demonstrated in related triazole-thiazole hybrids .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
